molecular formula C18H22N2O2 B2841742 2-(4-(dimethylamino)phenyl)-5,6-dimethyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione CAS No. 314278-93-8

2-(4-(dimethylamino)phenyl)-5,6-dimethyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Cat. No.: B2841742
CAS No.: 314278-93-8
M. Wt: 298.386
InChI Key: FVTUEEYESFKKEX-UHFFFAOYSA-N
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Description

The compound 2-(4-(dimethylamino)phenyl)-5,6-dimethyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione (hereafter referred to as Compound A) is a tetrahydroisoindole-dione derivative with the molecular formula C₁₈H₂₂N₂O₂ and a molecular weight of 298.386 g/mol . Its structure features a dimethylamino-substituted phenyl group at position 2 of the isoindole-dione core and methyl groups at positions 5 and 4. The compound lacks defined stereocenters, distinguishing it from stereochemically resolved analogs . Its ChemSpider ID (2140964) and MDL number (MFCD01164864) facilitate precise identification in chemical databases.

Properties

IUPAC Name

2-[4-(dimethylamino)phenyl]-5,6-dimethyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-11-9-15-16(10-12(11)2)18(22)20(17(15)21)14-7-5-13(6-8-14)19(3)4/h5-8,15-16H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVTUEEYESFKKEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CC2C(C1)C(=O)N(C2=O)C3=CC=C(C=C3)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(dimethylamino)phenyl)-5,6-dimethyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 4-(dimethylamino)benzaldehyde, which is then subjected to a series of reactions including condensation, cyclization, and reduction to form the final product.

    Condensation Reaction: The initial step involves the condensation of 4-(dimethylamino)benzaldehyde with a suitable dione precursor under acidic or basic conditions to form an intermediate Schiff base.

    Cyclization: The Schiff base undergoes cyclization in the presence of a catalyst, such as a Lewis acid, to form the tetrahydroisoindole ring.

    Reduction: The final step involves the reduction of the intermediate compound to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon or sodium borohydride to reduce specific functional groups.

    Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (chlorine, bromine) in the presence of iron(III) chloride as a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.

Biology

In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors or receptor modulators. Their ability to interact with biological macromolecules makes them valuable tools in biochemical assays.

Medicine

Medicinally, this compound and its derivatives are explored for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities. Their ability to modulate biological pathways is of significant interest in drug development.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and dyes, due to its stable chemical structure and reactivity.

Mechanism of Action

The mechanism by which 2-(4-(dimethylamino)phenyl)-5,6-dimethyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or block receptors, thereby modulating cellular pathways. The exact mechanism can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

Compound A’s phenyl group is substituted with a dimethylamino moiety, which confers electron-donating properties. This contrasts with derivatives bearing halogens or alkoxy groups:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Compound A 4-(Dimethylamino) C₁₈H₂₂N₂O₂ 298.39 Base structure; potential photostability
2-(4-Chlorophenyl)-6-(dimethyl(thiophen-2-yl)silyl)-tetrahydroisoindole-dione 4-Chloro C₂₄H₂₃ClN₂O₂S 441.01 Enhanced electrophilicity; catalytic cross-coupling applications
2-(4-Ethoxyphenyl)-5,6-dimethyl-tetrahydroisoindole-dione 4-Ethoxy C₁₈H₂₁NO₃ 299.37 Increased hydrophobicity; photocatalytic degradation studies
2-[4-(2-Methylphenoxy)phenyl]-tetrahydroisoindole-dione 4-(2-Methylphenoxy) C₂₁H₁₉NO₃ 333.38 Steric hindrance effects; structural analogs in drug discovery

Key Insights :

  • Halogenated analogs (e.g., 4-chloro) exhibit higher electrophilicity, favoring participation in cross-coupling reactions .
  • Alkoxy substituents (e.g., ethoxy) increase hydrophobicity, influencing solubility and environmental persistence .
Substituent Variations on the Isoindole Core

Compound A ’s 5,6-dimethyl groups differentiate it from analogs with unsaturated or bulkier substituents:

Compound Name Core Substituents Synthesis Method Key Findings References
Compound A 5,6-Dimethyl Not explicitly detailed Methyl groups enhance steric protection
2-Phenyl-3a,4,7,7a-tetrahydroisoindole-dione Unsubstituted core Diels-Alder reaction Lower steric hindrance; faster reactivity
2-(4-Acetylphenyl)isoindoline-1,3-dione Acetylphenyl substituent Condensation with indolecarbaldehyde Indole-acryloyl hybrids show bioactivity

Key Insights :

  • Methyl groups at positions 5 and 6 may sterically protect the isoindole core, reducing undesired side reactions .
  • Unsubstituted cores exhibit higher reactivity in Diels-Alder cycloadditions .
Ring Saturation and Stereochemistry

Compound A ’s partially saturated tetrahydroisoindole core contrasts with fully saturated (hexahydro) or unsaturated analogs:

Compound Name Saturation Stereochemistry Applications References
Compound A 3a,4,7,7a-Tetrahydro No defined stereocenters Broad-spectrum research applications
Hexahydro-1H-isoindole-1,3(2H)-dione derivatives Hexahydro Defined stereocenters (3aR,4R) Improved crystallinity; chiral catalysis
5-Hydroxy-2-phenyl-3a,4,7,7a-tetrahydroisoindole-dione Tetrahydro Hydroxy group at position 5 Photocatalytic degradation intermediates

Key Insights :

  • Tetrahydro cores balance stability and reactivity, making them versatile intermediates .
  • Hexahydro derivatives with defined stereocenters are preferred for enantioselective synthesis .

Biological Activity

The compound 2-(4-(dimethylamino)phenyl)-5,6-dimethyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione , also referred to as compound R412341 , is a synthetic organic molecule with potential therapeutic applications. Its structure suggests significant biological activity due to the presence of a dimethylamino group and an isoindole moiety. This article reviews the biological activity of this compound based on recent research findings.

  • Chemical Formula : C18H22N2O2
  • Molecular Weight : 302.38 g/mol
  • CAS Number : 314278-93-8

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of cancer therapy and neuropharmacology. The following sections highlight key areas of research.

Anticancer Properties

Recent studies have demonstrated that compounds structurally related to this compound exhibit significant antiproliferative effects against various cancer cell lines.

Key Findings :

  • In Vitro Antiproliferative Activity :
    • The compound shows potent activity against MCF-7 breast cancer cells with IC50 values comparable to known chemotherapeutics such as CA-4 (IC50 = 3.9 nM) .
    • It was observed that structural modifications can enhance its potency; for example, compounds with methoxy or ethoxy substituents exhibited IC50 values as low as 33 nM .
  • Mechanism of Action :
    • The compound is believed to destabilize tubulin polymerization by interacting with the colchicine-binding site on tubulin. This action leads to cell cycle arrest in the G2/M phase and induces apoptosis in treated cells .

Neuropharmacological Effects

The dimethylamino group in the structure suggests potential neuroactive properties. Compounds with similar structures have been studied for their effects on neurotransmitter systems.

Research Insights :

Table 1: Antiproliferative Activity of Related Compounds

CompoundCell LineIC50 (nM)Mechanism of Action
CA-4MCF-73.9Tubulin polymerization inhibition
9hMCF-733Tubulin destabilization
R412341MCF-7TBDTBD

Case Studies

A notable case study involved a series of isoindole derivatives where this compound was included among the tested compounds. The results indicated that modifications at the phenyl ring significantly influenced antiproliferative activity, suggesting that further exploration of structure-activity relationships (SAR) could yield more effective anticancer agents .

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